Cas no 93765-68-5 (chloromethyl morpholine-4-carboxylate)

chloromethyl morpholine-4-carboxylate structure
93765-68-5 structure
Produktname:chloromethyl morpholine-4-carboxylate
CAS-Nr.:93765-68-5
MF:C6H10ClNO3
MW:179.601500988007
MDL:MFCD20627473
CID:1981263
PubChem ID:23371992

chloromethyl morpholine-4-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Morpholinecarboxylic acid, chloromethyl ester
    • chloromethyl morpholine-4-carboxylate
    • Chloromethyl 4-morpholinecarboxylate (ACI)
    • DB-297105
    • CS-0160285
    • chloromethyl 4-morpholinecarboxylate
    • 4-[(Chloromethoxy)carbonyl]morpholine
    • EN300-1272308
    • AS-67567
    • AKOS037646245
    • LHXLWSDJXYETLZ-UHFFFAOYSA-N
    • Chloromethylmorpholine-4-carboxylate
    • MFCD20627473
    • SCHEMBL2914249
    • DTXSID201291222
    • SY244561
    • F52722
    • 93765-68-5
    • BCP32449
    • MDL: MFCD20627473
    • Inchi: 1S/C6H10ClNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2
    • InChI-Schlüssel: LHXLWSDJXYETLZ-UHFFFAOYSA-N
    • Lächelt: O=C(N1CCOCC1)OCCl

Berechnete Eigenschaften

  • Genaue Masse: 179.035
  • Monoisotopenmasse: 179.035
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 136
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 38.8A^2
  • XLogP3: 0.4

chloromethyl morpholine-4-carboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KG480-200mg
chloromethyl morpholine-4-carboxylate
93765-68-5 97%
200mg
332.0CNY 2021-07-14
Ambeed
A986176-100mg
Chloromethyl morpholine-4-carboxylate
93765-68-5 97%
100mg
$9.0 2025-02-21
Ambeed
A986176-250mg
Chloromethyl morpholine-4-carboxylate
93765-68-5 97%
250mg
$14.0 2025-02-21
Ambeed
A986176-1g
Chloromethyl morpholine-4-carboxylate
93765-68-5 97%
1g
$55.0 2025-02-21
eNovation Chemicals LLC
Y1132481-5g
chloromethyl morpholine-4-carboxylate
93765-68-5 95%
5g
$455 2024-07-23
Chemenu
CM363119-1g
Chloromethyl morpholine-4-carboxylate
93765-68-5 95%+
1g
$96 2024-07-19
Chemenu
CM363119-250mg
Chloromethyl morpholine-4-carboxylate
93765-68-5 95%+
250mg
$56 2023-01-09
Aaron
AR00IIIY-5g
4-Morpholinecarboxylic acid, chloromethyl ester
93765-68-5 97%
5g
$205.00 2025-02-28
Enamine
EN300-1272308-250mg
chloromethyl morpholine-4-carboxylate
93765-68-5 95.0%
250mg
$57.0 2023-10-02
1PlusChem
1P00IIAM-250mg
4-Morpholinecarboxylic acid, chloromethyl ester
93765-68-5 97%
250mg
$11.00 2025-03-01

chloromethyl morpholine-4-carboxylate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Solvents: Heptane ;  -20 °C; 1 h, -15 - -5 °C
1.2 Reagents: Water
Referenz
Preparation of substituted 3-aminoindolecarboxylates and 3-aminobenzothiophenes as modulators of T helper cells (Th1/Th2)
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Reaktionsbedingungen
Referenz
Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  2 h, 0 °C
Referenz
Preparation of dihydroquinolines useful for treatment of multiple sclerosis
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen
Referenz
Preparation of O-substituted hydroxyaryl derivatives for genetic transcription inhibitor
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Solvents: Heptane
1.2 Solvents: Water ;  -20 °C; 1 h, -15 - -5 °C
Referenz
Preparation of substituted 3-aminoindolecarboxylates and 3-aminobenzothiophenes as interleukin-4 gene expression inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  0.5 h, 0 °C → rt
Referenz
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; Krasinski, Antoni; Fokin, Valery V.; Sharpless, K. Barry, Synlett, 2005, (18), 2847-2850

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C; 0 °C → rt; 5 h, rt
Referenz
Tricyclic heterocyclic compounds as antiviral agents and their preparation and use in the treatment of HIV infection
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 0 °C; 1.5 h, 0 °C → rt
Referenz
Preparation of phosphonomethoxy acyclic nucleotide analogs as antiviral agents
, World Intellectual Property Organization, , ,

chloromethyl morpholine-4-carboxylate Preparation Products

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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:93765-68-5)chloromethyl morpholine-4-carboxylate
A928248
Reinheit:99%
Menge:5g
Preis ($):194.0